5-(Chloromethyl)-2-hydroxybenzoic acid

Catalog No.
S8096865
CAS No.
10192-87-7
M.F
C8H7ClO3
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-2-hydroxybenzoic acid

CAS Number

10192-87-7

Product Name

5-(Chloromethyl)-2-hydroxybenzoic acid

IUPAC Name

5-(chloromethyl)-2-hydroxybenzoic acid

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C8H7ClO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

ZYPFWYRRFZSDEC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCl)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCl)C(=O)O)O

5-(Chloromethyl)-2-hydroxybenzoic acid is an organic compound characterized by a chloromethyl group attached to the 5-position of a 2-hydroxybenzoic acid structure, also known as salicylic acid. Its chemical formula is C8_{8}H7_{7}ClO3_{3}, and it possesses both acidic and hydroxyl functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloromethyl group enhances its electrophilic character, making it a useful intermediate in the synthesis of more complex organic molecules .

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation Reactions: The hydroxyl group can be oxidized to yield 5-(Chloromethyl)-2-carboxybenzoic acid.
  • Reduction Reactions: The chloromethyl group can be reduced to a methyl group, resulting in 5-Methyl-2-hydroxybenzoic acid .

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 5-(Chloromethyl)-2-hydroxybenzoic acid exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structure allows it to interact with biological targets, possibly through covalent bonding with nucleophilic sites in proteins or other biomolecules. This interaction may lead to modifications that alter the function of these biomolecules, suggesting its potential as a therapeutic agent .

The synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid typically involves the chloromethylation of 2-hydroxybenzoic acid using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction conditions are generally mild, allowing for effective synthesis at room temperature or slightly elevated temperatures. Industrial methods may utilize continuous flow reactors for improved yield and efficiency .

Synthetic Route Overview

  • Starting Material: 2-Hydroxybenzoic acid (salicylic acid).
  • Reagents: Formaldehyde, hydrochloric acid, zinc chloride (as a catalyst).
  • Conditions: Mild temperatures, typically room temperature or slightly elevated.
  • Product: 5-(Chloromethyl)-2-hydroxybenzoic acid.

5-(Chloromethyl)-2-hydroxybenzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex organic compounds.
  • Pharmaceutical Development: Its biological activity is being explored for potential use in developing new drugs.
  • Industrial Use: It is utilized in producing dyes, pigments, and other chemicals .

Interaction studies suggest that 5-(Chloromethyl)-2-hydroxybenzoic acid can modify biological molecules through covalent bonding due to its reactive chloromethyl group. This capability may enhance its efficacy as an antimicrobial or anti-inflammatory agent. Further research into its binding affinities with specific receptors could provide insights into its therapeutic potential .

Several compounds share structural similarities with 5-(Chloromethyl)-2-hydroxybenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
5-Chloro-2-hydroxybenzoic acidC7_{7}H5_{5}ClO3_{3}Lacks the chloromethyl group; primarily used as an herbicide.
2-Hydroxybenzoic acid (Salicylic Acid)C7_{7}H6_{6}O3_{3}Naturally occurring compound; known for its role in pain relief and anti-inflammation.
5-Acetamido-2-hydroxybenzoic acidC9_{9}H9_{9}NO3_{3}Contains an acetamido group; studied for analgesic properties.
4-Chlorobenzoic acidC7_{7}H6_{6}ClO2_{2}Chlorine substitution at the para position; used in pharmaceuticals and dyes.

The unique aspect of 5-(Chloromethyl)-2-hydroxybenzoic acid lies in its combination of the chloromethyl and hydroxyl groups, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable for synthetic applications where reactive intermediates are required .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.0083718 g/mol

Monoisotopic Mass

186.0083718 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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